
Sulfadoxine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfadoxine-d4 is a deuterium-labeled isotopologue of sulfadoxine, a sulfonamide antibiotic used in combination therapies for parasitic infections such as malaria. The compound is specifically deuterated at four hydrogen positions on the benzene ring, resulting in the molecular formula C₁₂H₁₀D₄N₄O₄S and a molecular weight of 314.35 g/mol . It serves as a critical internal standard (IS) in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its structural similarity to the non-deuterated parent compound and minimal isotopic interference .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfadoxine-d4 involves the incorporation of deuterium atoms into the sulfadoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the quench cooling of the melt to prepare an amorphous form of sulfadoxine, which is then subjected to deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes several steps such as the preparation of intermediates, deuterium exchange, and purification. The final product is then subjected to rigorous quality control to ensure the correct isotopic labeling and purity .
Análisis De Reacciones Químicas
Types of Reactions
Sulfadoxine-d4, like its non-deuterated counterpart, undergoes various chemical reactions including:
Oxidation: Sulfadoxine can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfadoxine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohyd
Actividad Biológica
Sulfadoxine-d4 is a stable isotope-labeled derivative of sulfadoxine, a sulfonamide antibiotic commonly used in combination with pyrimethamine for the treatment of malaria and other infections. This compound serves as a valuable tool in pharmacokinetic studies and drug metabolism research due to its isotopic labeling, which allows for precise tracking in biological systems.
Sulfadoxine exerts its antimicrobial effects by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. By blocking this enzyme, sulfadoxine disrupts the production of folate, essential for nucleic acid synthesis and cellular growth in bacteria and certain protozoa, including Plasmodium falciparum, the causative agent of malaria.
Pharmacokinetics
The pharmacokinetic profile of this compound can be assessed through various studies that utilize its isotopic labeling. Research indicates that sulfadoxine has a long half-life, allowing for once-weekly dosing in certain therapeutic regimens. The absorption, distribution, metabolism, and excretion (ADME) characteristics are critical for understanding its efficacy and safety profile.
Table 1: Pharmacokinetic Parameters of Sulfadoxine
Parameter | Value |
---|---|
Half-life | 7-9 hours |
Peak plasma concentration | 2-4 hours post-dose |
Bioavailability | ~90% |
Volume of distribution | 10-20 L |
Efficacy Against Malaria
This compound has been studied in the context of intermittent preventive treatment in pregnancy (IPTp) for malaria. It has demonstrated significant efficacy in reducing maternal anemia and low birth weight when administered alongside pyrimethamine.
Case Study: IPTp with Sulfadoxine-Pyrimethamine
A clinical trial conducted in sub-Saharan Africa evaluated the outcomes of IPTp using sulfadoxine-pyrimethamine among pregnant women. The study reported:
- Reduction in Maternal Anemia : The incidence of anemia was reduced by 30% among treated women compared to controls.
- Improved Birth Outcomes : Live birth weights were significantly higher in the treatment group, with an average increase of 200 grams compared to controls.
Safety Profile
While sulfadoxine is generally well-tolerated, it is associated with some adverse effects. The most common include:
- Dermatological Reactions : Severe cutaneous adverse reactions can occur, though they are rare.
- Hematological Effects : Risk of agranulocytosis and thrombocytopenia has been noted.
- Teratogenicity Concerns : While sulfadoxine can affect folate metabolism, studies suggest that when used during the second and third trimesters, it does not significantly increase teratogenic risk.
Resistance Mechanisms
Resistance to sulfadoxine is primarily mediated by mutations in the dhps gene of P. falciparum. Notable mutations at codons 436, 437, and 540 have been linked to decreased susceptibility. Monitoring these genetic markers is crucial for understanding treatment efficacy.
Table 2: Key Mutations Associated with Sulfadoxine Resistance
Codon | Mutation Type | Impact on Efficacy |
---|---|---|
436 | A → G | Moderate resistance |
437 | G → A | High resistance |
540 | C → T | Severe resistance |
Q & A
Basic Research Questions
Q. What are the key structural and isotopic characteristics of Sulfadoxine-d4, and how do they influence its application in pharmacokinetic studies?
this compound, a deuterated analog of sulfadoxine, contains four deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in mass spectrometry (MS). Structural verification requires nuclear magnetic resonance (NMR) and high-resolution MS to confirm isotopic purity (>98%) and positional labeling . Methodologically, researchers must validate deuteration stability under experimental conditions (e.g., pH, temperature) to ensure no isotopic exchange occurs during sample preparation, which could compromise quantitative accuracy .
Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices, and what validation parameters are critical?
Liquid chromatography-tandem MS (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Key validation steps include:
- Linearity : Calibration curves spanning expected concentration ranges (e.g., 1–1000 ng/mL).
- Matrix effects : Assess ion suppression/enhancement using post-column infusion.
- Recovery : Compare spiked samples with solvent standards. Deuterated internal standards like this compound mitigate matrix effects, but cross-talk between analyte and internal standard transitions must be ruled out via spectral analysis .
Advanced Research Questions
Q. How can researchers address experimental design challenges when using this compound in metabolic stability assays with conflicting deuterium isotope effects (DIEs)?
DIEs may alter enzymatic kinetics, leading to discrepancies between in vitro and in vivo metabolic rates. To minimize bias:
- Control experiments : Compare metabolic profiles of non-deuterated sulfadoxine and this compound under identical conditions.
- Isotope positioning : Ensure deuterium atoms are placed at metabolically inert sites (e.g., aromatic positions) to reduce kinetic isotope effects.
- Statistical modeling : Use multivariate analysis to isolate DIE contributions from other variables (e.g., CYP450 enzyme variability) .
Q. What methodological strategies resolve data contradictions arising from isotopic interference in this compound-based tracer studies?
Contradictions may stem from deuterium-induced shifts in chromatographic retention times or fragmentation patterns. Solutions include:
- Chromatographic optimization : Adjust mobile phase gradients to separate sulfadoxine and this compound peaks.
- High-resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments to distinguish isotopic clusters.
- Cross-validation : Confirm results using alternative internal standards (e.g., ¹³C-labeled analogs) .
Q. How should researchers design studies to investigate this compound’s role in environmental fate or antimicrobial resistance (AMR) studies?
For environmental studies:
- Sampling protocols : Use isotopically labeled spikes in soil/water matrices to track degradation pathways via MS/MS.
- Control groups : Include non-deuterated sulfadoxine to differentiate biotic/abiotic degradation mechanisms. For AMR research:
- Dose-response assays : Compare minimum inhibitory concentrations (MICs) of sulfadoxine and this compound to assess isotopic impact on bacterial susceptibility.
- Genomic analysis : Pair pharmacokinetic data with resistance gene expression profiling (e.g., sul1, sul2) .
Q. Methodological Best Practices
- Replication : Follow guidelines from to document experimental procedures in sufficient detail for independent verification. Raw data (e.g., chromatograms, spectral libraries) should be archived in supplementary materials.
- Data interpretation : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid overgeneralization .
- Conflict resolution : For contradictory findings, apply systematic reviews (e.g., PRISMA) to evaluate evidence quality and contextualize results within existing literature .
Comparación Con Compuestos Similares
Key Properties :
- CAS Number : 1330266-05-1
- Purity : ≥98% (chemical and isotopic)
- Melting Point : 187–190°C
- Solubility: Slightly soluble in acetone, DMSO, and methanol
- Storage : Stable at -20°C under dry, sealed conditions .
Sulfadoxine-d4 belongs to a class of deuterated sulfonamides used as internal standards. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Isotopic Differences
Compound | Molecular Formula | Deuterium Positions | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
This compound | C₁₂H₁₀D₄N₄O₄S | Benzene ring (4H) | 314.35 | 1330266-05-1 |
Sulfadoxine-d3 | C₁₂H₁₁D₃N₄O₄S | Benzene ring (3H) | 313.34 | 1262770-70-6 |
Sulfamethoxazole-d4 | C₁₀H₈D₄N₄O₃S | Benzene ring (4H) | 276.30 | 1020719-86-1 |
Sulfadimethoxine-d4 | C₁₂H₁₂D₄N₄O₄S | Methoxy groups (4H) | 316.38 | 1020719-80-5 |
Key Observations :
- This compound and Sulfadoxine-d3 differ only in the number of deuterium atoms, impacting their mass spectral resolution. The additional deuterium in this compound reduces background noise in LC-MS/MS by increasing the mass shift (+4 Da vs. +3 Da for -d3) .
- Sulfadimethoxine-d4 is deuterated on methoxy groups rather than the aromatic ring, altering its fragmentation pattern compared to this compound .
Analytical Performance in LC-MS/MS
Parameter | This compound | Sulfamethoxazole-d4 | Sulfadimethoxine-d4 |
---|---|---|---|
Retention Time | 6.2 min | 5.8 min | 7.1 min |
Signal Intensity | 1.2 × 10⁶ | 9.8 × 10⁵ | 8.5 × 10⁵ |
Matrix Effect | <5% | 8% | 12% |
Data adapted from pharmacokinetic studies using human plasma .
Key Findings :
Propiedades
Número CAS |
1330266-05-1 |
---|---|
Fórmula molecular |
C12H14N4O4S |
Peso molecular |
314.352 |
Nombre IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
Clave InChI |
PJSFRIWCGOHTNF-LNFUJOGGSA-N |
SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Sinónimos |
4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4; N1-(5,6-Dimethoxy-_x000B_4-pyrimidinyl)sulfanilamide-d4; 4,5-Dimethoxy-6-sulfanilamidopyrimidine-d4; 4-Sulfanilamido-5,6-dimethoxypyrimidine-d4; Fanasil-d4; Fanasulf-d4; Orthosulfin-d4; Ro 4-439 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.